Ecopladib

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ecopladib is synthesized through a series of reactions involving indole derivatives. One efficient method involves the use of a glycolic acid catalyst under mild reaction conditions, which facilitates the formation of 3-alkylated indoles . This multicomponent reaction is attractive due to its simplicity, short reaction time, and environmentally benign nature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Reaktionstypen: this compound unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nucleophile wie Amine oder Thiole unter milden Bedingungen.

Oxidations- und Reduktionsreaktionen: Weniger häufig, aber this compound kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise modifizierte Indolderivate mit veränderter biologischer Aktivität .

Wissenschaftliche Forschungsanwendungen

Ecopladib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von cPLA2α hemmt, wodurch die Freisetzung von Arachidonsäure und die anschließende Produktion von proinflammatorischen Eicosanoiden wie Prostaglandinen und Leukotrienen reduziert wird . Diese Hemmung erfolgt durch die Bindung von this compound an die aktive Stelle von cPLA2α, wodurch dessen enzymatische Aktivität verhindert wird .

Ähnliche Verbindungen:

Efipladib: Ein weiterer potenter Inhibitor von cPLA2α mit einem ähnlichen Wirkmechanismus.

Darapladib: Hemmt lipoproteingetriebene Phospholipase A2 und wird in der kardiovaskulären Forschung eingesetzt.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für cPLA2α, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Wirkmechanismus

This compound exerts its effects by inhibiting the activity of cPLA2α, thereby reducing the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes . This inhibition occurs through the binding of this compound to the active site of cPLA2α, preventing its enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Efipladib: Another potent inhibitor of cPLA2α with a similar mechanism of action.

Darapladib: Inhibits lipoprotein-associated phospholipase A2 and is used in cardiovascular research.

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for cPLA2α, making it a valuable tool in both research and potential therapeutic applications .

Biologische Aktivität

Ecopladib, a selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), has garnered significant attention in pharmacological research due to its potential therapeutic applications in inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

This compound functions primarily as an inhibitor of cPLA2α, an enzyme that plays a crucial role in the hydrolysis of phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship studies which revealed that specific modifications to its indole structure significantly enhance its potency. For instance, the introduction of a benzyl sulfonamide substituent at the C2 position was found to improve the compound's inhibitory activity against cPLA2α. The following table summarizes key SAR findings:

| Compound | Modification | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Benzyl sulfonamide at C2 | 0.15 | Sub-micromolar inhibitor in GLU micelle |

| Efipladib | Similar structure with variations | 0.11 | Enhanced bioavailability |

| WAY-196025 | Indole derivative | 0.25 | Less potent than this compound |

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in various preclinical models. In studies involving rat models, it exhibited oral efficacy in reducing inflammation as evidenced by decreased paw edema in carrageenan-induced models. The compound's ability to inhibit cPLA2α was confirmed through assays showing sub-micromolar IC50 values, indicating potent activity.

Case Studies

- Anti-inflammatory Effects : In a study assessing the effects of this compound on carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in swelling compared to control groups. The compound effectively inhibited the accumulation of inflammatory mediators at the site of injury.

- Hepatic Fibrosis Model : Another study explored the effects of this compound on hepatic fibrosis induced by carbon tetrachloride (CCl4) in mice. Results indicated that this compound treatment led to reduced expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I, suggesting its potential utility in managing liver fibrosis.

- Asthma Models : Research focusing on asthma-related inflammation showed that this compound could reduce airway hyperresponsiveness and eosinophil infiltration in lung tissues, supporting its role as a therapeutic agent for respiratory inflammatory conditions.

Eigenschaften

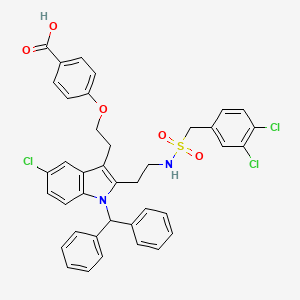

IUPAC Name |

4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33Cl3N2O5S/c40-30-14-18-36-33(24-30)32(20-22-49-31-15-12-29(13-16-31)39(45)46)37(19-21-43-50(47,48)25-26-11-17-34(41)35(42)23-26)44(36)38(27-7-3-1-4-8-27)28-9-5-2-6-10-28/h1-18,23-24,38,43H,19-22,25H2,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMCHWHNSUBYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33Cl3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191555 | |

| Record name | Ecopladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381683-92-7 | |

| Record name | Ecopladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381683927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecopladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECOPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TI67E57Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.